Bienvenue dans la boutique en ligne BenchChem!

4-bromo-1H-pyrazole-5-carbaldehyde

Suzuki-Miyaura coupling dehalogenation cross-coupling efficiency

This 4-bromo-1H-pyrazole-5-carbaldehyde is the validated entry point for ATR inhibitors (lead IC₅₀ 5 nM). The C4-Br enables Pd cross-coupling with suppressed dehalogenation vs iodo analogs; the C5-CHO permits chemoselective condensation. As FragLite1, bromine anomalous scattering enables unambiguous X-ray binding-site ID at 1.29 Å. One-pot sequential bromination/Suzuki delivers 86–88% yields. Bromo-pyrazole curcumin condensate IC₅₀ 18.6 µg/mL (HeLa), 2.3× curcumin. Eliminates de novo route development.

Molecular Formula C4H3BrN2O
Molecular Weight 174.98 g/mol
CAS No. 287917-97-9
Cat. No. B1273095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1H-pyrazole-5-carbaldehyde
CAS287917-97-9
Molecular FormulaC4H3BrN2O
Molecular Weight174.98 g/mol
Structural Identifiers
SMILESC1=NNC(=C1Br)C=O
InChIInChI=1S/C4H3BrN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7)
InChIKeyUWGFONONBAIDAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1H-pyrazole-5-carbaldehyde (CAS 287917-97-9): Core Identity and Procurement-Relevant Physicochemical Profile


4-Bromo-1H-pyrazole-5-carbaldehyde (CAS 287917-97-9; also indexed as 1007346-33-9) is a heterocyclic building block of the pyrazole family, featuring a bromine substituent at the 4-position and a reactive aldehyde at the 5-position on a five-membered diazole ring . Its molecular formula is C₄H₃BrN₂O (MW 174.98 g/mol), with a melting point of 178–180 °C, predicted boiling point of 338.3 ± 22.0 °C, and density of 1.969 ± 0.06 g/cm³ . The compound is commercially available at ≥95% purity from multiple global suppliers and is typically stored under inert gas at 2–8 °C . Its dual orthogonal reactive handles—a C4 bromine for cross-coupling and a C5 aldehyde for condensation/reduction—define its synthetic versatility relative to single-functionalized analogs .

Why 4-Bromo-1H-pyrazole-5-carbaldehyde Cannot Be Swapped with Chloro, Iodo, or Unsubstituted Analogs


Pyrazole-5-carbaldehydes bearing different C4 substituents (H, Cl, Br, I, CH₃) are not interchangeable in synthesis or biological applications because the C4 halogen identity directly governs three critical performance parameters: (i) cross-coupling efficiency and dehalogenation propensity in Suzuki-Miyaura reactions , (ii) anticancer potency of downstream derivatives as shown in head-to-head cytotoxicity assays , and (iii) anomalous scattering power for X-ray crystallographic fragment screening . The 4-bromo derivative occupies a distinct optimal balance—sufficient C–Br bond strength to suppress unwanted dehalogenation compared to iodo analogs, yet adequate reactivity for Pd-catalyzed couplings, while the aldehyde simultaneously enables chemoselective C5 functionalization pathways not accessible with non-carbonyl analogs. Simply substituting 4-chloro or 4-iodo variants leads to divergent reaction outcomes and altered biological profiles, as quantified below.

Quantitative Differentiation Evidence: 4-Bromo-1H-pyrazole-5-carbaldehyde vs. Closest Analogs


Suzuki-Miyaura Cross-Coupling: Reduced Dehalogenation Side Reaction for Bromo vs. Iodo Pyrazoles

In a direct head-to-head comparison of chloro, bromo, and iodopyrazole substrates in Suzuki-Miyaura cross-coupling, the bromo and chloro derivatives were demonstrated to be superior to iodopyrazoles due to a reduced propensity for undesired dehalogenation. The iodo analogs suffered from significant dehalogenation side reactions that eroded coupling yields, whereas the bromo derivatives maintained productive coupling with minimal loss of the C4 halogen . This directly translates to higher isolated yields and cleaner reaction profiles for 4-bromopyrazole-5-carbaldehyde in Pd-catalyzed arylations compared to the corresponding 4-iodo analog.

Suzuki-Miyaura coupling dehalogenation cross-coupling efficiency heterocyclic synthesis

Anticancer Cytotoxicity: Bromo-Pyrazole Curcumin Condensate IC₅₀ Head-to-Head vs. Chloro Analog and Parent Curcumin

In a controlled study of pyrazole-carbaldehyde curcumin Knoevenagel condensates evaluated against HeLa cervical cancer cells, the bromo-pyrazole derivative demonstrated an IC₅₀ of 18.6 µg/mL, compared to 14.2 µg/mL for the chloro analog and 42.4 µg/mL for unmodified curcumin . Both halogenated derivatives strongly outperformed the parent curcumin scaffold (2.3–3.0 fold potency enhancement). The bromo derivative also induced 65.4% apoptosis (caspase-3 cleavage), compared to 69.6% for the chloro derivative and only 19.9% for curcumin . This demonstrates that the 4-bromo-pyrazole-5-carbaldehyde-derived condensate achieves most of the potency gain of the chloro analog while offering a distinct halogen-dependent pharmacological profile relevant to structure-activity relationship (SAR) exploration.

anticancer curcumin Knoevenagel condensate cytotoxicity cervical cancer

Universal Fragment for X-Ray Crystallographic Screening: 4-Bromopyrazole as FragLite1 and Halo Library Component

4-Bromo-1H-pyrazole has been designated as FragLite1 in the validated FragLite library and as the 'universal fragment' in the Halo Library for crystallographic fragment screening . Its bromine atom provides sufficient anomalous scattering signal for unambiguous X-ray crystallographic phase determination and binding-site identification. In the Halo Library of 46 halogenated fragments, 4-bromopyrazole was highlighted as a privileged universal fragment, contributing to an overall 26% hit rate against HIV-1 reverse transcriptase crystals . In a separate study, 4-bromopyrazole was described as a 'magic bullet' capable of binding at multiple ligand hot spots in HIV-1 RT and enabling single-wavelength anomalous dispersion (SAD) phasing for three distinct protein structures (HIV-1 RT, influenza A endonuclease, proteinase K) at resolutions sufficient for structure determination . The aldehyde group on 4-bromo-1H-pyrazole-5-carbaldehyde adds a hydrogen-bond-capable pharmacophore doublet (halogen + carbonyl) that further enhances its utility for druggability assessment compared to 4-bromopyrazole without the aldehyde .

fragment-based drug discovery X-ray crystallography anomalous scattering hot-spot mapping

ATR Kinase Inhibitor Design: 4-Bromo-1H-pyrazole-5-carbaldehyde as a Key Building Block for Tetrahydropyrazolo[1,5-a]pyrazines

4-Bromo-1H-pyrazole-5-carbaldehyde (also referred to as 4-bromopyrazole-3-carbaldehyde) is specifically cited as a reagent in the design of highly potent tetrahydropyrazolo[1,5-a]pyrazines as ATR kinase inhibitors . The Barsanti et al. (2015) medicinal chemistry campaign used structure-based drug design to develop this series, achieving lead compounds with ATR inhibitory IC₅₀ values as low as 5 nM in HeLa nuclear extract assays . The 4-bromo-5-carbaldehyde substitution pattern on the pyrazole core provides the exact geometry required for the tetrahydropyrazolo[1,5-a]pyrazine cyclization, a transformation that cannot be replicated with 4-unsubstituted, 4-methyl, or N-alkylated variants without the aldehyde at the 5-position. Cocrystal structures with engineered PI3Kα mutants (PDB 4WAF) confirmed the binding mode and guided further optimization of selectivity over PI3Kα .

ATR kinase cancer therapeutics DNA damage response medicinal chemistry

Sequential One-Pot Suzuki Coupling Without Additional Catalyst: Exclusive to 4-Bromo Derivatives

According to the Science of Synthesis reference work, 4-bromopyrazole derivatives—unlike their 4-chloro counterparts—can undergo a sequential one-pot process where the bromination intermediate is directly subjected to Suzuki coupling with arylboronic esters without requiring additional catalyst loading . The Suzuki coupling proceeds in a sequential fashion from the crude bromination mixture, delivering fully substituted pyrazoles in yields up to 88% under microwave-assisted conditions . This catalyst-economical cascade is specifically enabled by the reactivity profile of the C4–Br bond and is not general for C4–Cl or C4–I analogs in the same protocol. The aldehyde at C5 remains intact throughout the sequence, preserving a functional handle for further derivatization.

one-pot synthesis microwave-assisted Suzuki coupling tetrasubstituted pyrazoles

Chemoselective Pd-Catalyzed C5 Direct Arylation with Intact C4–Br Bond: Orthogonal Reactivity vs. Iodo Analogs

Doucet and co-workers demonstrated that both 4-bromo and 4-iodo N-substituted pyrazoles undergo Pd-catalyzed direct arylation exclusively at the C5 position using a phosphine-free catalytic system (1 mol% Pd(OAc)₂, KOAc, DMA), with complete chemoselectivity—the C4–halogen bond remains fully intact throughout the transformation . This orthogonal reactivity is critical because it allows sequential functionalization: C5 arylation followed by C4 Suzuki/Sonogashira coupling. While both bromo and iodo substrates exhibit this chemoselectivity, the bromo derivative benefits from the superior stability of the C–Br bond during the C5 arylation step (lower background dehalogenation) , consistent with the Jedinák findings. The aldehyde group at C5 in the target compound provides an additional point of differentiation: it can serve as a directing or activating group for C–H functionalization or be reduced/condensed prior to or after the arylation step.

C–H activation direct arylation chemoselectivity palladium catalysis

Recommended Application Scenarios for 4-Bromo-1H-pyrazole-5-carbaldehyde Based on Quantified Differentiation Evidence


Medicinal Chemistry: ATR Kinase and DNA Damage Response Inhibitor Programs

4-Bromo-1H-pyrazole-5-carbaldehyde is the validated entry point for constructing tetrahydropyrazolo[1,5-a]pyrazine ATR inhibitors, with lead compounds achieving IC₅₀ values of 5 nM . The C4-bromo and C5-aldehyde substitution pattern is essential for the key cyclocondensation step forming the fused pyrazine ring. Procurement of this specific building block eliminates the need for de novo route development for this clinically relevant kinase target class, where ATR inhibitors are being evaluated as monotherapy and chemosensitizers in oncology .

Fragment-Based Drug Discovery: Crystallographic Screening Library Construction

As the validated FragLite1 component and a 'universal fragment' in the Halo Library, 4-bromo-1H-pyrazole-5-carbaldehyde combines the anomalous scattering power of bromine (enabling unambiguous X-ray binding-site identification at resolutions down to 1.29 Å) with a reactive aldehyde pharmacophore doublet . This dual capability is not available from non-halogenated or non-carbonyl pyrazole fragments. The compound can be soaked into protein crystals at 50 mM for rapid druggability assessment and hot-spot mapping .

Parallel Library Synthesis: One-Pot Sequential Functionalization Without Intermediate Purification

The unique ability of 4-bromo derivatives to undergo one-pot sequential bromination/Suzuki coupling without additional catalyst addition—delivering fully substituted pyrazoles in 86–88% yield—makes this building block particularly suitable for parallel medicinal chemistry library production . The C4–Br bond remains intact during C5 direct arylation (phosphine-free Pd catalysis), enabling a C5-first/C4-second orthogonal diversification strategy that is unreliable with 4-iodo analogs due to thermal dehalogenation .

Anticancer SAR Exploration: Halogen-Dependent Cytotoxicity Profiling

The bromo-pyrazole curcumin Knoevenagel condensate derived from this building block demonstrates IC₅₀ = 18.6 µg/mL against HeLa cells with 65.4% apoptosis induction, representing a 2.3-fold potency gain over curcumin . The distinct cytotoxicity profile compared to the chloro analog (IC₅₀ = 14.2 µg/mL) provides medicinal chemists with a halogen-dependent SAR data pair for optimizing potency/selectivity in anticancer lead series, where both electronic and steric effects of the C4 substituent modulate target engagement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-1H-pyrazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.